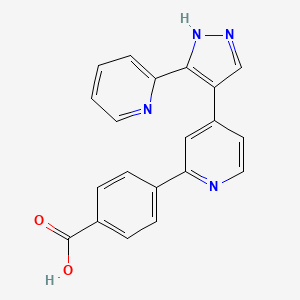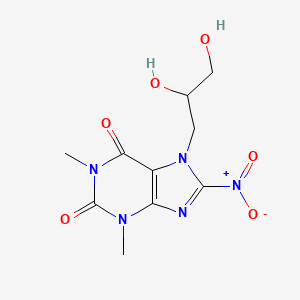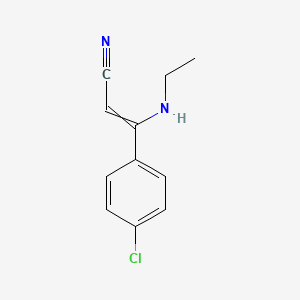
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a propanamide backbone substituted with a 2-bromophenyl group at the third position and a 2-methylphenyl group attached to the nitrogen atom. The presence of these aromatic rings and the bromine atom imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-bromophenyl)propanoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF) complex.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of 3-(2-bromophenyl)-N-(2-methylphenyl)propanamine.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-N-(2-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and aromatic rings can enhance binding affinity and specificity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-methylphenyl)propanamide
- 3-(2-fluorophenyl)-N-(2-methylphenyl)propanamide
- 3-(2-iodophenyl)-N-(2-methylphenyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of size and electronegativity, making it a versatile compound for various applications.
Propiedades
Número CAS |
853333-79-6 |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H16BrNO/c1-12-6-2-5-9-15(12)18-16(19)11-10-13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Clave InChI |
ZYGNMBQRVTUBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
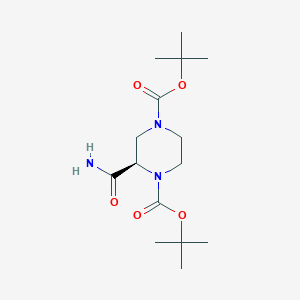
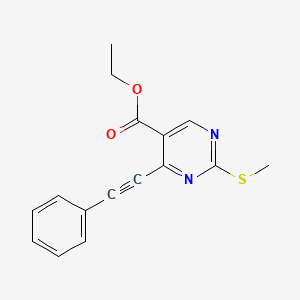


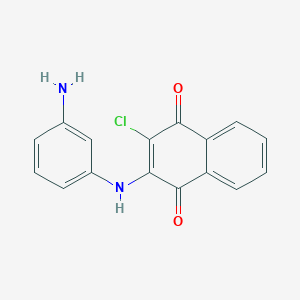
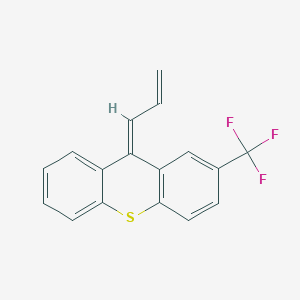

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)
